molecular formula C13H11ClN2O2 B14417051 1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene CAS No. 85314-01-8

1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene

Katalognummer: B14417051
CAS-Nummer: 85314-01-8
Molekulargewicht: 262.69 g/mol
InChI-Schlüssel: IPHNXBYAFJGRLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and an azoxy linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 4-methoxyaniline under specific conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then purified to obtain the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the azoxy group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products:

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene involves its interaction with specific molecular targets and pathways. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

    1-Chloro-4-methoxybenzene: Shares the chloro and methoxy groups but lacks the azoxy linkage.

    4-Chloroanisole: Similar structure but with a different substitution pattern.

    4-Chlorophenyl methyl ether: Contains a chloro and methoxy group but differs in the overall structure.

Uniqueness: 1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene is unique due to the presence of the azoxy linkage, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

85314-01-8

Molekularformel

C13H11ClN2O2

Molekulargewicht

262.69 g/mol

IUPAC-Name

(4-chlorophenyl)imino-(4-methoxyphenyl)-oxidoazanium

InChI

InChI=1S/C13H11ClN2O2/c1-18-13-8-6-12(7-9-13)16(17)15-11-4-2-10(14)3-5-11/h2-9H,1H3

InChI-Schlüssel

IPHNXBYAFJGRLW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)Cl)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.